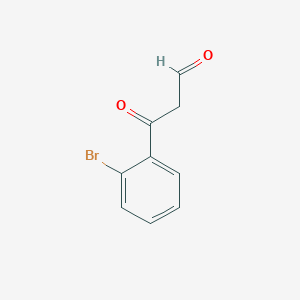

3-(2-Bromophenyl)-3-oxopropanal

Description

Contextual Significance of α-Formyl Deoxybenzoins and Related Structures

The structural motif present in 3-(2-Bromophenyl)-3-oxopropanal places it within the important class of 1,3-dicarbonyl compounds. More specifically, it is a substituted benzoylacetaldehyde. This class is related to α-formyl deoxybenzoins, which are essentially 1,3-dicarbonyl compounds flanked by two aryl groups. This compound can be viewed as a derivative where one of these aryl groups is replaced by a hydrogen atom.

The significance of these structures lies in their rich and versatile reactivity, primarily governed by the presence of two electrophilic carbonyl carbons and an acidic α-proton. This acidity leads to the ready formation of an enolate, which can exist in equilibrium with its keto and enol tautomers. This keto-enol tautomerism is fundamental to the reactivity of 1,3-dicarbonyls, allowing them to act as potent nucleophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the aldehyde and ketone functionalities within the same molecule allows for regioselective transformations, further enhancing their synthetic value. The Knorr pyrazole (B372694) synthesis, for instance, is a classic reaction that leverages the reactivity of 1,3-dicarbonyl compounds with hydrazines to produce pyrazole rings, a process that has been foundational in heterocyclic chemistry for over a century. youtube.com

Importance of this compound as a Precursor in Heterocyclic Synthesis

The true synthetic power of this compound is realized in its application as a precursor for a wide array of heterocyclic structures. The molecule is ingeniously designed for the construction of both simple and fused ring systems.

Synthesis of Five- and Six-Membered Heterocycles: The 1,3-dicarbonyl portion of the molecule is a classic synthon for building five- and six-membered rings.

Pyrazoles: Reaction with hydrazine (B178648) or its substituted derivatives leads to the formation of pyrazoles through a cyclocondensation reaction. youtube.comnih.gov This is a high-yield and straightforward method to access this important heterocyclic core, which is present in many biologically active molecules. nih.gov

Pyrimidines: Condensation with urea (B33335), thiourea (B124793), or amidines can yield pyrimidinones, thiopyrimidines, or substituted pyrimidines, respectively.

Quinolines: The compound is a suitable partner in Friedländer-type syntheses. Reaction with an ortho-aminoaryl aldehyde or ketone can produce highly substituted quinolines, a key scaffold in medicinal chemistry. iipseries.orgorganic-chemistry.org

Synthesis of Fused Heterocyclic Systems: The strategic placement of the bromine atom at the ortho position of the phenyl ring is the molecule's most distinguishing feature. This halogen atom serves as a synthetic handle for subsequent intramolecular cyclization reactions, typically mediated by transition metals. This allows for the creation of fused polycyclic systems in a tandem or one-pot fashion. For example, a pyrazole can be formed first via condensation, and then an intramolecular Heck or Suzuki-type reaction can be initiated to form a new ring by creating a bond between the pyrazole ring and the brominated phenyl ring. This approach is a powerful strategy for building complex molecular frameworks from a relatively simple starting material. researchgate.netzsmu.edu.ua

The table below summarizes some of the key heterocyclic syntheses possible using this compound as a precursor.

Table 1: Heterocyclic Synthesis from this compound

| Target Heterocycle | Co-Reagent | Reaction Type | Key Feature Utilized |

|---|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | Cyclocondensation | 1,3-Dicarbonyl |

| Quinolines | o-Aminoaryl Ketones | Friedländer Annulation | 1,3-Dicarbonyl |

| Pyridines | Enamines, Ammonia | Hantzsch-type Synthesis | 1,3-Dicarbonyl |

| Fused Pyrazolo-benzodiazepine | Hydrazine, then intramolecular coupling | Tandem Cyclocondensation & Intramolecular C-N Coupling | 1,3-Dicarbonyl & 2-Bromophenyl |

| Fused Quinolines | --- | Intramolecular C-H activation/coupling | 1,3-Dicarbonyl & 2-Bromophenyl |

Historical Development of Intramolecular Cyclization Methodologies Relevant to this compound Derivatives

The synthesis of cyclic molecules is a cornerstone of organic chemistry, and the methodologies to achieve this have evolved significantly over time. Intramolecular reactions are often favored over their intermolecular counterparts due to kinetic and entropic advantages; the reacting groups are tethered together, increasing their effective concentration and the probability of a successful reaction. wikipedia.org

Historically, the synthesis of heterocycles from precursors like 3-phenyl-3-oxopropanal (without the bromo-substituent) relied on classical condensation reactions developed in the late 19th and early 20th centuries. These include the Knorr pyrazole synthesis (1883) and the Friedländer synthesis of quinolines (1882), which are still widely used today. youtube.comiipseries.org These methods masterfully exploit the inherent reactivity of the 1,3-dicarbonyl system to form heterocyclic rings.

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century marked a paradigm shift in synthetic chemistry and dramatically expanded the possibilities for intramolecular cyclization. The development of reactions like the Heck, Suzuki, Stille, and Buchwald-Hartwig aminations provided powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

These modern methods are directly relevant to a precursor like this compound. The ortho-bromophenyl group, once a simple substituent, became a key reactive site for building fused ring systems. Chemists could now design syntheses where a heterocycle is first constructed using the dicarbonyl moiety, and then a metal catalyst is used to stitch the new ring onto the adjacent phenyl group via an intramolecular cross-coupling reaction. researchgate.net More recent developments have focused on making these processes more sustainable and efficient, with advances in photocatalysis and electrochemistry providing metal-free or base-metal-catalyzed pathways for C-H amination and other cyclizations. nih.govmdpi.com This historical progression from classical condensations to modern catalytic cyclizations highlights the enduring utility of precursors like this compound, whose full potential is unlocked by the continuous innovation in synthetic methodology.

Compound Data

Table 2: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.06 g/mol |

| Appearance | Expected to be a solid or oil |

| Synonyms | 2-Bromobenzoylacetaldehyde |

| Structural Class | β-Ketoaldehyde, 1,3-Dicarbonyl Compound |

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₇BrO₂ |

| 3-(2-Bromophenyl)-3-oxopropanenitrile | C₉H₆BrNO |

| 3-phenyl-3-oxopropanal | C₉H₈O₂ |

| Hydrazine | N₂H₄ |

| Pyrazole | C₃H₄N₂ |

| Pyrimidine (B1678525) | C₄H₄N₂ |

| Quinoline | C₉H₇N |

| o-Phenylenediamine | C₆H₈N₂ |

| Thiourea | CH₄N₂S |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)-3-oxopropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQZDTHSCQPPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Approaches and Precursor Chemistry of 3 2 Bromophenyl 3 Oxopropanal and Its Structural Analogs

Generation of α-Formyl Deoxybenzoin (B349326) Intermediates

The formation of α-formyl deoxybenzoin intermediates is a critical step in the synthesis of various complex organic molecules. These intermediates, characterized by a formyl group at the α-position to a carbonyl, serve as versatile building blocks. Two principal methodologies have been developed for their synthesis: the rearrangement of epoxychalcones and synthetic pathways originating from substituted ethanone (B97240) derivatives.

Rearrangement Methodologies for Epoxychalcones as Precursors

A prominent method for the synthesis of α-formyl deoxybenzoins involves the rearrangement of chalcone (B49325) epoxides. Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an acetophenone (B1666503). In the context of preparing the precursor for 3-(2-Bromophenyl)-3-oxopropanal, this would involve the condensation of 2-bromobenzaldehyde (B122850) with acetophenone to yield 2'-bromo-chalcone.

The subsequent epoxidation of the chalcone, typically using an oxidizing agent such as hydrogen peroxide under basic conditions, yields the corresponding epoxychalcone. This epoxide then undergoes a rearrangement reaction, often catalyzed by a Lewis acid, to furnish the desired α-formyl deoxybenzoin intermediate. A general method describes the Lewis acid-catalyzed rearrangement of chalcone epoxides to β-ketoaldehydes (α-formyl deoxybenzoins). tandfonline.com This transformation is a key step, and while specific conditions for 2-bromochalcone epoxide are not extensively detailed in the literature, the general principle is widely applicable.

Table 1: Key Reactions in the Epoxychalcone Rearrangement Pathway

| Step | Reaction | Reactants | Product |

| 1 | Claisen-Schmidt Condensation | 2-Bromobenzaldehyde, Acetophenone | 2'-Bromo-chalcone |

| 2 | Epoxidation | 2'-Bromo-chalcone, Hydrogen Peroxide | 2'-Bromo-chalcone epoxide |

| 3 | Rearrangement | 2'-Bromo-chalcone epoxide, Lewis Acid | This compound (as α-formyl-2-bromodeoxybenzoin) |

Synthetic Pathways from Substituted Ethanone Derivatives

An alternative and more direct approach to α-formyl deoxybenzoins starts from substituted ethanone derivatives, such as 2'-bromoacetophenone (B1265738). This method typically involves the introduction of a formyl group at the α-position of the ketone. One of the most effective methods for this transformation is formylation via the generation of an enolate.

The process begins with the deprotonation of the α-carbon of 2'-bromoacetophenone using a suitable base to form an enolate. This enolate is then reacted with a formylating agent, such as ethyl formate. The resulting product, after acidic workup, is the target α-formyl deoxybenzoin, this compound. The choice of base and reaction conditions is crucial to ensure efficient formylation and minimize side reactions.

Methodologies for Halogenated Phenyl-3-oxopropanal Compounds

The synthesis of halogenated phenyl-3-oxopropanal compounds, a class to which this compound belongs, can also be achieved through various methodologies that directly introduce the formyl group or build the three-carbon chain onto a halogenated benzene (B151609) ring.

One notable method is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the formylation of electron-rich aromatic compounds. organic-chemistry.org While acetophenones are not typically considered highly activated substrates for electrophilic aromatic substitution, the reaction can be applied to their enol or enolate forms. The Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.orgorganic-chemistry.org The reaction of the enolate of 2'-bromoacetophenone with the Vilsmeier reagent would lead to an iminium intermediate, which upon hydrolysis, would yield this compound. The general mechanism involves the formation of the Vilsmeier reagent, its reaction with the nucleophilic substrate, and subsequent hydrolysis to the aldehyde. wikipedia.org

Research into the synthesis of structural analogs, such as 3-(4-halophenyl)-3-oxopropanal derivatives, has also provided valuable insights into the preparation of these compounds. These studies often employ condensation reactions and modifications of existing functional groups to achieve the desired halogenated phenyl-3-oxopropanal structure.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |

| Epoxychalcone Rearrangement | 2-Bromobenzaldehyde, Acetophenone | H₂O₂, Lewis Acid | Stereocontrolled possibilities | Multi-step process |

| Formylation of Ethanone | 2'-Bromoacetophenone | Base, Ethyl formate | More direct route | Potential for side reactions |

| Vilsmeier-Haack Reaction | 2'-Bromoacetophenone | DMF, POCl₃ | Direct formylation | Requires careful control of reaction conditions |

Applications of 3 2 Bromophenyl 3 Oxopropanal in Advanced Organic Synthesis

Divergent Synthesis of Isoflavone (B191592) Derivatives

3-(2-Bromophenyl)-3-oxopropanal has emerged as a key precursor in modern strategies for the synthesis of isoflavones, a class of naturally occurring compounds with significant biological activities. Its unique structure facilitates efficient and modular approaches to the isoflavone core.

The classical synthesis of isoflavones often involves the deoxybenzoin (B349326) route, which requires the formylation of a deoxybenzoin intermediate to introduce the third carbon atom of the heterocyclic ring. More recent and efficient methods have been developed that utilize precursors like this compound.

A significant advancement in isoflavone synthesis is the use of a copper(I)-catalyzed intramolecular cyclization of this compound and its derivatives. This method represents a modified and more direct version of the deoxybenzoin route. The process involves the intramolecular cyclization of an α-formylated 2-bromodeoxybenzoin intermediate, which is essentially the structure of this compound. The copper catalyst facilitates the C-C bond formation, leading to the efficient construction of the isoflavone core. This strategy is advantageous as it streamlines the synthetic process and often provides good yields of the desired isoflavone products.

Key Synthetic Strategies for Isoflavone Core Construction:

| Method | Precursor | Key Transformation | Catalyst | Advantage |

|---|---|---|---|---|

| Modified Deoxybenzoin Route | This compound | Intramolecular Cyclization | Copper(I) | Efficient, direct, good yields |

The utility of this compound as a synthetic intermediate is highlighted in the total synthesis of the naturally occurring isoflavone, Glaziovianin A, a compound noted for its potential anticancer properties.

In a notable synthesis, researchers utilized a this compound intermediate to construct the core structure of Glaziovianin A and several of its analogs. The synthetic sequence involved the efficient conversion of an epoxide key intermediate into the corresponding β-ketoaldehyde, which is a derivative of this compound. This was followed by a copper(I)-mediated intramolecular cyclization to furnish the target isoflavone skeleton. This approach demonstrates the practical application of the copper-catalyzed cyclization strategy in the synthesis of complex natural products. The ability to generate Glaziovianin A and its analogs allows for further investigation into their biological activities and structure-activity relationships.

Access to Diverse Heterocyclic Scaffolds Beyond Isoflavones

The reactivity of the 1,3-dicarbonyl moiety in this compound extends its utility beyond isoflavone synthesis, providing access to a variety of other important heterocyclic systems. The two carbonyl groups, with their different reactivities, can react with a range of binucleophiles to form different ring systems.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles. It is anticipated that this compound can react with hydrazine to yield 3-(2-bromobenzoyl)pyrazole, a scaffold with potential applications in medicinal chemistry. The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution on the hydrazine.

Pyrimidines: Similarly, the condensation of 1,3-dicarbonyl compounds with urea (B33335) or thiourea (B124793) is a well-established route to pyrimidine (B1678525) and thiopyrimidine derivatives, respectively. These scaffolds are core components of many biologically active molecules, including pharmaceuticals. This compound could serve as a precursor to 4-(2-bromophenyl)pyrimidin-2(1H)-one or its thio-analog, which can be further functionalized to create a diverse range of compounds.

The 2-bromophenyl group present in these resulting heterocycles also offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of even more complex and diverse molecular architectures.

Contribution to the Development of Compound Libraries for Research Purposes

The modular nature of the syntheses involving this compound makes it an excellent scaffold for the development of compound libraries for high-throughput screening and drug discovery. By systematically varying the substituents on the aromatic ring of the this compound precursor or by using a diverse set of reactants in the subsequent cyclization reactions, large and diverse libraries of isoflavones and other heterocycles can be generated.

A study on a series of 3-(4-halophenyl)-3-oxopropanal derivatives highlights the potential of this compound class in generating libraries with specific biological activities. In this research, a library of these compounds and their derivatives was synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. Several compounds demonstrated moderate to potent antibacterial activities, underscoring the value of this scaffold in the discovery of new therapeutic agents nih.gov.

The generation of such libraries is crucial for exploring the chemical space around a particular pharmacophore and for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. The isoflavone libraries derived from this compound can be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and estrogenic effects, reflecting the diverse therapeutic potential of the isoflavonoid (B1168493) class of compounds nih.govresearchgate.netnih.govresearchgate.net.

Spectroscopic Characterization and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 3-(2-Bromophenyl)-3-oxopropanal, NMR is essential for confirming the substitution pattern of the aromatic ring and characterizing the propanal chain, as well as observing the keto-enol tautomerism.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, signals corresponding to both the keto and the more stable enol form are expected.

Aromatic Protons: The four protons on the 2-bromophenyl group will appear in the aromatic region (typically δ 7.2-8.0 ppm). Due to their distinct electronic environments and coupling to each other, they would present as a complex multiplet pattern.

Aldehyde Proton: The aldehyde proton of the keto form would appear as a triplet at approximately δ 9.7 ppm, coupled to the adjacent methylene (B1212753) protons. In the enol form, this proton is part of a vinyl group and would shift to around δ 7.8-8.2 ppm, appearing as a doublet.

Methylene/Methine Protons: The methylene protons (-CH₂-) of the keto form, being positioned between two electron-withdrawing carbonyl groups, would be highly deshielded and appear as a doublet around δ 4.0-4.5 ppm. In the enol form, this group becomes a methine proton (-CH=) and would resonate as a doublet in the vinylic region (δ 6.0-6.5 ppm).

Enolic Hydroxyl Proton: The hydroxyl (-OH) proton of the enol form is often broad and can appear over a wide chemical shift range (δ 12-16 ppm), characteristic of an intramolecularly hydrogen-bonded proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical nature (alkane, alkene, aromatic, carbonyl).

Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons in the keto form: one for the ketone (C=O) around δ 198-202 ppm and one for the aldehyde (CHO) around δ 190-195 ppm. In the enol form, these are replaced by signals for the enolic carbon (C-OH) and the vinylogous aldehyde.

Aromatic Carbons: The six carbons of the bromophenyl ring will produce signals in the δ 120-140 ppm range. The carbon atom bearing the bromine (C-Br) would be identifiable by its chemical shift, typically around δ 120-125 ppm.

Methylene/Methine Carbons: The methylene carbon of the keto form would appear around δ 45-55 ppm, while the methine carbon of the enol form would be in the vinylic region (δ 90-100 ppm).

Expected ¹H NMR Data Table

| Assignment (Keto Form) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 8.0 | Multiplet |

| Aldehyde-H (CHO) | ~9.7 | Triplet |

| Methylene-H (CH₂) | 4.0 - 4.5 | Doublet |

| Assignment (Enol Form) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Enolic-OH | 12.0 - 16.0 | Broad Singlet |

| Aromatic-H | 7.2 - 8.0 | Multiplet |

| Vinylic-H (=CH-CHO) | 7.8 - 8.2 | Doublet |

| Vinylic-H (-C(OH)=CH-) | 6.0 - 6.5 | Doublet |

Expected ¹³C NMR Data Table

| Assignment | Expected Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 198 - 202 |

| Aldehyde Carbonyl (CHO) | 190 - 195 |

| Aromatic Carbons | 120 - 140 |

| Methylene Carbon (CH₂) | 45 - 55 |

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirming its molecular formula, and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₇BrO₂), the expected exact mass is approximately 225.96 g/mol . A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals:

Loss of a bromine radical (-Br).

Loss of carbon monoxide (-CO) from the aldehyde or ketone.

Cleavage of the bond between the carbonyl group and the aromatic ring, leading to a [C₇H₄BrO]⁺ fragment.

Cleavage yielding a bromobenzoyl cation [C₆H₄BrCO]⁺.

Expected Mass Spectrometry Data Table

| m/z Value | Interpretation | Notes |

| ~226 / 228 | Molecular Ion Peak [M]⁺ | Characteristic 1:1 ratio for Bromine isotopes |

| ~183 / 185 | [M - CHO]⁺ | Loss of the formyl group |

| ~155 / 157 | [M - CHO - CO]⁺ | Subsequent loss of carbon monoxide |

| 147 | [M - Br]⁺ | Loss of the bromine atom |

| ~105 | [C₇H₅O]⁺ | Benzoyl cation after loss of Br |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The presence of keto-enol tautomerism would also influence the spectrum.

C=O Stretching: In the keto form, two distinct carbonyl stretching bands would be expected: one for the aromatic ketone (conjugated) around 1685 cm⁻¹ and one for the aliphatic aldehyde around 1725 cm⁻¹. In the enol form, these are replaced by a single, conjugated C=O stretch at a lower frequency (around 1640 cm⁻¹) and a C=C stretch around 1600 cm⁻¹.

O-H Stretching: A very broad and strong absorption band in the region of 3400-2500 cm⁻¹ would be a clear indication of the enolic hydroxyl group involved in strong intramolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehyde C-H stretch shows characteristic peaks around 2820 cm⁻¹ and 2720 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond would be found in the fingerprint region, typically between 600-500 cm⁻¹.

Expected IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2500 (broad) | O-H Stretch | Enolic Hydroxyl |

| >3000 | C-H Stretch | Aromatic |

| ~2820, ~2720 | C-H Stretch | Aldehyde |

| ~1725 | C=O Stretch | Aldehyde (Keto form) |

| ~1685 | C=O Stretch | Ketone (Keto form) |

| ~1640 | C=O Stretch | Conjugated Carbonyl (Enol form) |

| ~1600 | C=C Stretch | Aromatic & Vinylic |

| 600 - 500 | C-Br Stretch | Aryl Halide |

X-ray Crystallography for Precise Solid-State Molecular Architecture (If applicable to derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of a molecule's architecture.

For this compound, which may be difficult to crystallize due to its tautomeric nature, obtaining a crystal structure could be challenging. However, if a suitable crystal of the compound or a stable derivative (such as a hydrazone or oxime) were formed, X-ray analysis would confirm the ortho-substitution on the phenyl ring and reveal the preferred tautomeric form (keto or enol) in the solid state. It would also detail the planarity of the conjugated system in the enol form and the specific conformation of the propanal side chain. To date, published X-ray crystallographic data for this compound or its immediate derivatives are not available in common databases.

Conclusion and Future Research Trajectories

Synthesis and Reactivity Paradigms of 3-(2-Bromophenyl)-3-oxopropanal

The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from established methodologies for preparing β-ketoaldehydes. A common route involves the Claisen condensation of an appropriate ester with a methyl ketone, followed by formylation. In this case, the reaction would likely start from 2'-bromoacetophenone (B1265738) and a suitable formylating agent.

The reactivity of this compound is governed by the interplay between the aldehyde, the ketone, and the ortho-bromophenyl group. The 1,3-dicarbonyl moiety imparts significant acidity to the methylene (B1212753) protons, making it a versatile nucleophile in various carbon-carbon bond-forming reactions. libretexts.org The presence of the ortho-bromo substituent can introduce steric hindrance, potentially influencing the regioselectivity of its reactions. Furthermore, the bromine atom itself can participate in reactions, such as palladium-catalyzed cross-coupling reactions, offering a handle for further molecular elaboration.

The dual nature of the dicarbonyl system allows for selective reactions. The aldehyde group is generally more electrophilic than the ketone and can be targeted under specific conditions. Conversely, the enolate formed by deprotonation of the central methylene group can react with a variety of electrophiles. libretexts.org

Potential for Expanding Synthetic Scope Through Novel Catalytic Systems

The development of novel catalytic systems holds immense potential for expanding the synthetic utility of this compound. Asymmetric catalysis, in particular, could provide access to chiral building blocks derived from this prochiral molecule. For instance, enantioselective reduction of the ketone or aldehyde would yield chiral β-hydroxy ketones or 1,3-diols, which are valuable intermediates in natural product synthesis.

Moreover, the bromine atom on the phenyl ring is a prime target for transition metal-catalyzed cross-coupling reactions. Catalytic systems based on palladium, nickel, or copper could be employed to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the ortho position. Recent advancements in nickel-catalyzed carbonylative multicomponent reactions suggest possibilities for intricate molecular constructions. acs.orgacs.org The development of catalysts that can tolerate the reactive dicarbonyl functionality while activating the aryl bromide is a key challenge and a promising area for research.

The use of β-bromoaldehydes as versatile synthetic tools in palladium-catalyzed reactions has been demonstrated, suggesting that the ortho-bromophenyl keto-aldehyde could undergo intramolecular cyclizations or intermolecular couplings to generate complex heterocyclic and carbocyclic structures. researchgate.net

Future Directions in Computational Studies and Reaction Design

Computational chemistry offers a powerful lens through which to investigate the structure, reactivity, and potential transformations of this compound. Density Functional Theory (DFT) calculations can be employed to model the compound's conformational landscape, tautomeric equilibrium (keto-enol forms), and electronic properties. Such studies can provide insights into the relative reactivity of the two carbonyl groups and the influence of the ortho-bromo substituent on the molecule's geometry and charge distribution.

Furthermore, computational modeling can be instrumental in designing new reactions and catalytic systems. For example, transition state theory calculations can help elucidate the mechanisms of potential catalytic cycles, predict reaction barriers, and guide the rational design of ligands for metal catalysts to enhance their activity and selectivity. By modeling the interaction of the substrate with different catalysts, researchers can screen for promising candidates before embarking on extensive experimental work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.